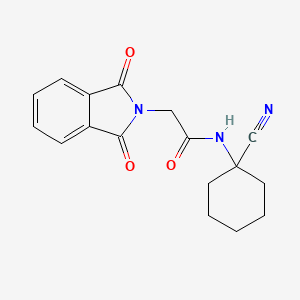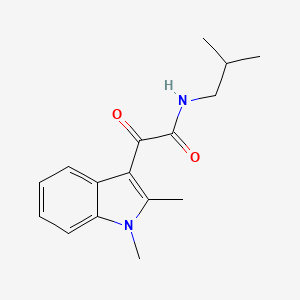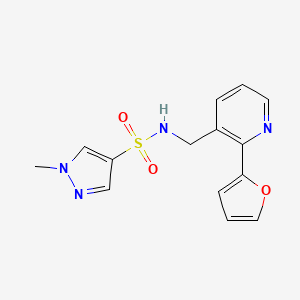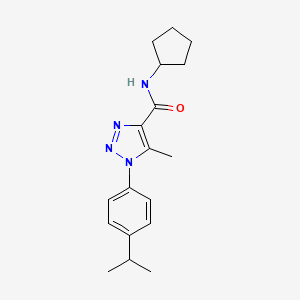
N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide”, often involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .Molecular Structure Analysis
The molecular structure of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” are not available in the retrieved papers.Applications De Recherche Scientifique
Insecticidal Activity
The compound has been investigated for its insecticidal properties. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with a cyano substituent, targeting the insect ryanodine receptor (RyR) . The RyR is a promising target for developing insecticides. By understanding the interaction between this compound and the RyR, scientists aim to create effective pest control agents.
Orientations Futures
The future directions in the research of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” and its derivatives include further exploration of their antimicrobial and anticancer activities . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors . These compounds have the potential to be used as lead compounds for rational drug designing .
Mécanisme D'action
Target of Action
The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of calcium ion concentration, which is essential for muscle contraction and nerve impulse transmission .
Mode of Action
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide interacts with its target, the RyR, by binding to it . This binding is believed to cause a conformational change in the receptor, leading to the opening of the calcium channel. As a result, there is an increase in the intracellular concentration of calcium ions .
Biochemical Pathways
The activation of the RyR by N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to an increase in intracellular calcium concentration. This triggers a cascade of biochemical reactions that result in muscle contraction. In insects, this can lead to paralysis and death, making this compound a potent insecticide .
Result of Action
The result of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide’s action is the disruption of normal cellular processes in insects. By increasing the intracellular concentration of calcium ions, it causes overstimulation of muscle and nerve cells, leading to paralysis and death .
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h6-9,11,14H,1-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFMYCHYJYBNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2465771.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2465773.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide](/img/structure/B2465777.png)

![N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2465780.png)


![Ethyl 2-({[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2465783.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2465785.png)

